

But-2-yne-1,4-diol: A Comprehensive Technical Profile

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Compound of Interest

Compound Name: *But-2-yne-1,1-diol*

Cat. No.: *B8596361*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

But-2-yne-1,4-diol is a versatile difunctional molecule containing a carbon-carbon triple bond and two primary hydroxyl groups. This unique structure makes it a valuable intermediate in a wide range of chemical syntheses, from the production of bulk chemicals to the synthesis of more complex molecules for the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the chemical and physical properties of But-2-yne-1,4-diol, its synthesis and key reactions, and its toxicological profile.

Chemical and Physical Properties

But-2-yne-1,4-diol is a colorless to yellowish crystalline solid at room temperature.^[1] It is highly soluble in water and polar organic solvents.^[1] A summary of its key chemical and physical properties is presented in the tables below.

Chemical Identifiers

Identifier	Value
IUPAC Name	But-2-yne-1,4-diol[2]
CAS Number	110-65-6[2]
Molecular Formula	C4H6O2[2]
Molecular Weight	86.09 g/mol [2]
SMILES	OCC#CCO[2]
InChI	InChI=1S/C4H6O2/c5-3-1-2-4-6/h5-6H,3-4H2[2]
Synonyms	1,4-Butynediol, 1,4-Dihydroxy-2-butyne, Butynediol[2][3]

Physical Properties

Property	Value
Appearance	Colorless to light-brown solid or brownish-yellow aqueous solution[2]
Melting Point	53-58 °C[2]
Boiling Point	238 °C[1]
Density	1.11 g/cm³ (at 20 °C)[1]
Solubility in Water	3740 g/L[1]
Vapor Pressure	<0.1 mmHg (at 55 °C)
Flash Point	~136 °C[1]
LogP	-0.73

Synthesis and Key Reactions

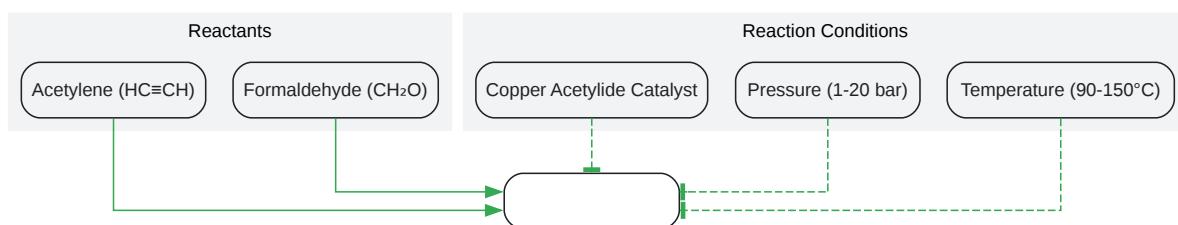
Synthesis of But-2-yne-1,4-diol (Reppe Synthesis)

The primary industrial method for the synthesis of But-2-yne-1,4-diol is the Reppe synthesis, which involves the reaction of acetylene with formaldehyde in the presence of a copper

acetylide catalyst.[1][2][4]

Experimental Protocol (General Industrial Process):

The reaction is typically carried out in a closed system under pressure. An aqueous solution of formaldehyde (30-50%) is reacted with acetylene at a temperature of 80-100°C and an acetylene partial pressure of 1 to 6×10^5 Pa.[2] The catalyst, often a copper bismuth catalyst on an inert support, is crucial for the reaction.[1] The crude product typically contains 33-55% but-2-yne-1,4-diol, along with unreacted formaldehyde and byproducts such as propargyl alcohol.[2]



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Caption: Reppe Synthesis of But-2-yne-1,4-diol.

Hydrogenation to 2-Butene-1,4-diol and 1,4-Butanediol

A major application of But-2-yne-1,4-diol is its catalytic hydrogenation to produce 2-butene-1,4-diol and 1,4-butanediol, which are important industrial chemicals.[1][3] The selectivity of the reaction can be controlled by the choice of catalyst and reaction conditions.

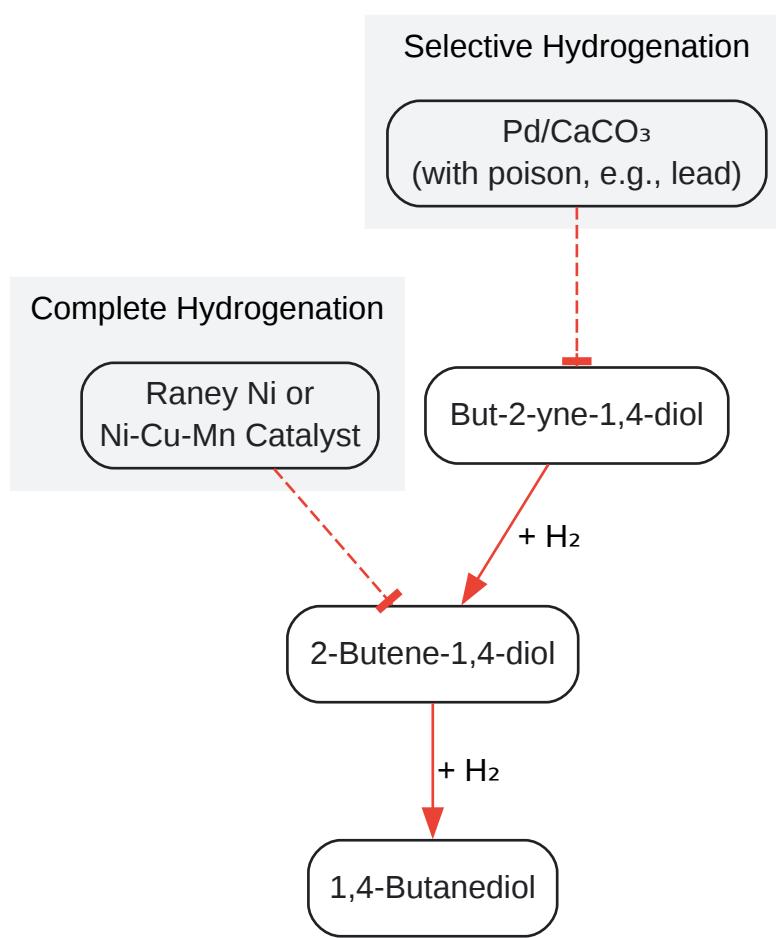
Experimental Protocol (General Laboratory/Industrial Approach):

Selective hydrogenation to 2-butene-1,4-diol is often achieved using a palladium-based catalyst, such as Pd on calcium carbonate (Pd/CaCO_3), sometimes with the addition of a poison like lead (Lindlar's catalyst) or in the presence of ammonia to improve selectivity.[5] Complete hydrogenation to 1,4-butanediol is typically carried out using a nickel-based catalyst,

such as Raney nickel, or a copper-manganese catalyst under higher pressure and temperature.[6]

For the selective hydrogenation to 2-butene-1,4-diol, an aqueous solution of butynediol is placed in an autoclave with a lead-poisoned Pd-C catalyst. The system is purged with nitrogen and then pressurized with hydrogen. The reaction is carried out with stirring at a temperature of 35-45°C and a pressure of 0.6-1.7 MPa.[7]

For the complete hydrogenation to 1,4-butanediol, a two-stage process is often employed. The first stage, using a skeletal nickel catalyst at 50-60°C and 1.37-2.06 MPa, yields 1,4-butanediol. This is followed by a second hydrogenation step with a Ni-Cu-Mn/Al₂O₃ catalyst at 120-140°C and 13.7-20.6 MPa to produce 1,4-butanediol.[6]



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Caption: Hydrogenation of But-2-yne-1,4-diol.

Applications in Drug Development and Other Industries

But-2-yne-1,4-diol serves as a key starting material or intermediate in the synthesis of various compounds with applications in pharmaceuticals, agriculture, and materials science.

- Pharmaceuticals: It is a precursor in the synthesis of Vitamin B6.[1][3]
- Agrochemicals: It is used in the manufacture of certain herbicides.[1][3]
- Industrial Applications: It is utilized as a corrosion inhibitor, a brightener in nickel electroplating, and in the production of plasticizers, synthetic resins, and polyurethanes.[1][3]

Toxicological Profile and Biological Activity

But-2-yne-1,4-diol exhibits significant toxicity. It is harmful if swallowed, in contact with skin, or inhaled, and can cause severe skin burns and eye damage.[2]

Summary of Toxicological Data

Metric	Value	Species	Route
LD50	132 mg/kg	Rat (male)	Oral[8]
LD50	176 mg/kg	Rat (female)	Oral[8]

Mechanism of Toxicity: The toxicity of But-2-yne-1,4-diol is believed to be due to its metabolic activation by liver alcohol dehydrogenase to reactive aldehyde products.[9] Pre-treatment with pyrazole, an inhibitor of alcohol dehydrogenase, has been shown to prevent the toxic effects of butynediol.[2] These reactive metabolites can then interact with cellular macromolecules, leading to cellular damage.

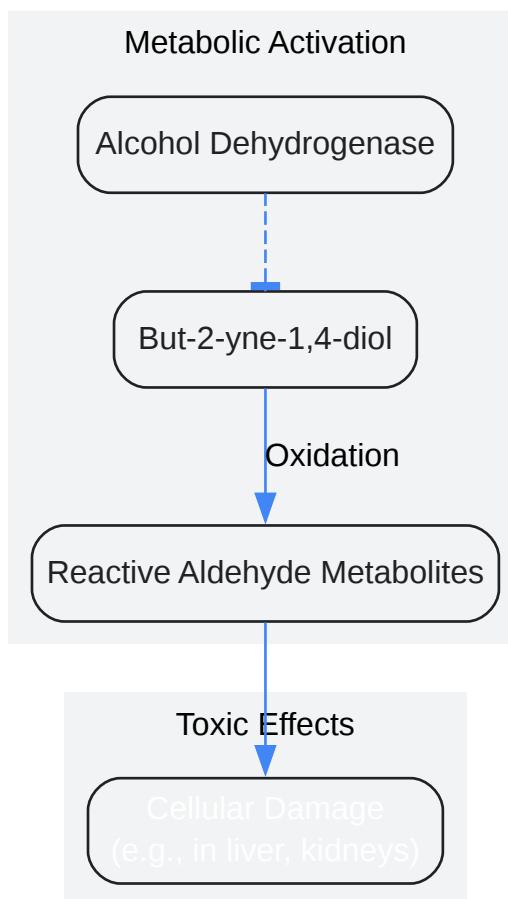
Biological Activity

Nematocidal Activity: But-2-yne-1,4-diol has been noted for its nematocidal activity.[3] While the precise mechanism is not fully elucidated, it is hypothesized that the electron-deficient triple bond of similar alkyne-containing compounds can undergo a Michael addition reaction with

nucleophilic residues, such as cysteine, in key nematode proteins, leading to their inactivation.

[10]

As of the current literature, there is no evidence to suggest that But-2-yne-1,4-diol is directly involved in specific cellular signaling pathways in the context of drug development. Its role is primarily that of a chemical building block.



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Caption: Proposed Mechanism of But-2-yne-1,4-diol Toxicity.

Conclusion

But-2-yne-1,4-diol is a chemical of significant industrial importance, primarily serving as a versatile intermediate for the synthesis of a variety of valuable chemicals. Its rich chemistry, stemming from the presence of both alkyne and diol functionalities, allows for a broad range of

chemical transformations. While its direct biological activity is limited and primarily associated with toxicity, its role as a precursor in the synthesis of pharmaceuticals like Vitamin B6 underscores its indirect importance in drug development. A thorough understanding of its chemical properties, synthesis, and toxicological profile is essential for its safe and effective use in research and industrial settings.

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